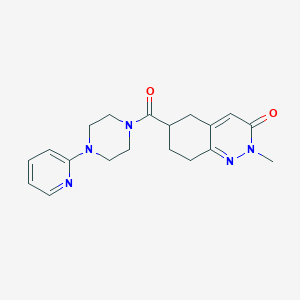
2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 799.1±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .Aplicaciones Científicas De Investigación
Novel Antimicrobial Agents
A study by Patel et al. (2012) discusses the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which showed significant antimicrobial activity against a variety of bacteria and fungi. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012).
Antituberculosis Activity
The design, synthesis, and evaluation of novel fluoroquinolones for in vivo activity against Mycobacterium tuberculosis in mice are discussed by Shindikar and Viswanathan (2005). The compounds, including those structurally related to the one , exhibited activity comparable to sparfloxacin, indicating potential utility in tuberculosis treatment (Shindikar, A., & Viswanathan, C., 2005).
Anticancer Research
Mallesha et al. (2012) synthesized new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds exhibited promising activity, highlighting the potential of structurally related compounds in anticancer research (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).
Antineoplastic Activity
The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study provides insights into the metabolic pathways of similar compounds, potentially guiding the development of new antineoplastic agents (Gong, A., Chen, X., Deng, P., & Zhong, D., 2010).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys during embryogenesis, and it is also involved in the maintenance of spermatogonial stem cells .
Mode of Action
The compound this compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the suppression of downstream signaling pathways that are activated by the RET protein .
Biochemical Pathways
The inhibition of the RET protein by this compound affects several biochemical pathways. These include the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth in cancers driven by RET mutations or fusions .
Pharmacokinetics
It is known that the compound is soluble in dmso, with a solubility of at least 100 mg/ml This suggests that the compound may have good bioavailability
Result of Action
The action of this compound results in the inhibition of cell proliferation in cancer cells harboring RET mutations or fusions . This leads to the suppression of tumor growth .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRUWXURYPVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


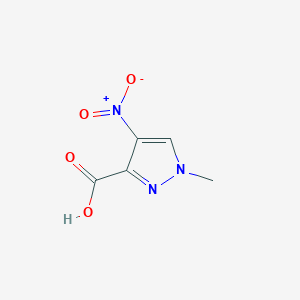

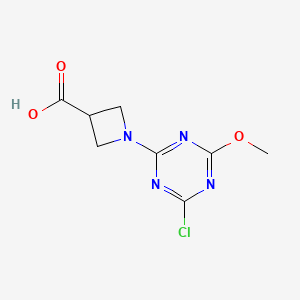
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)
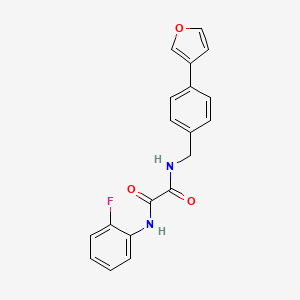

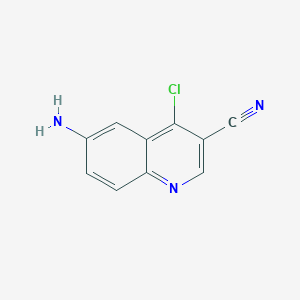
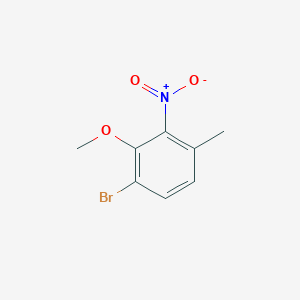
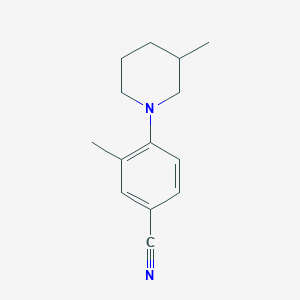
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)